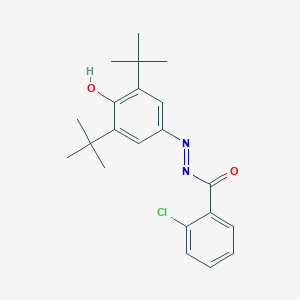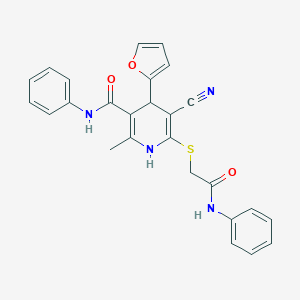![molecular formula C19H13NO2 B377603 4-[(4'-hydroxy[1,1'-biphenyl]-4-yl)oxy]benzonitrile](/img/structure/B377603.png)
4-[(4'-hydroxy[1,1'-biphenyl]-4-yl)oxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4’-Hydroxybiphenyl-4-yl)oxy]benzonitrile is an organic compound with the molecular formula C19H13NO2 It is a derivative of biphenyl, featuring a hydroxy group and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4’-Hydroxybiphenyl-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybiphenyl with 4-cyanophenol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification processes, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4’-Hydroxybiphenyl-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-[(4’-Biphenyl-4-yl)oxy]benzaldehyde or 4-[(4’-Biphenyl-4-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(4’-Hydroxybiphenyl-4-yl)oxy]benzylamine.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-[(4’-Hydroxybiphenyl-4-yl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(4’-Hydroxybiphenyl-4-yl)oxy]benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybiphenyl: Lacks the benzonitrile group, making it less versatile in certain reactions.
4-Cyanophenol: Lacks the biphenyl structure, limiting its applications in materials science.
4-[(4’-Methoxybiphenyl-4-yl)oxy]benzonitrile: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Uniqueness
4-[(4’-Hydroxybiphenyl-4-yl)oxy]benzonitrile is unique due to the presence of both hydroxy and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C19H13NO2/c20-13-14-1-9-18(10-2-14)22-19-11-5-16(6-12-19)15-3-7-17(21)8-4-15/h1-12,21H |
InChI Key |
FUIDLVRHZMMYLP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-N,4-N-dimethylbenzene-1,4-diamine](/img/structure/B377521.png)

![4-[(4-methylphenyl)sulfanyl]-2-oxo-2H-chromene-3-carbaldehyde](/img/structure/B377525.png)
![2,4-Bis(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B377529.png)
![2-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B377530.png)
![4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde phenylhydrazone](/img/structure/B377532.png)
![N'-{4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-4-methoxybenzohydrazide](/img/structure/B377533.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B377536.png)
![N-{4-[3-(2,4-dimethoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377538.png)
![ethyl 2-cyano-4-(1-[2-(4-methylphenyl)-2-oxoethyl]-4(1H)-quinolinylidene)-2-butenoate](/img/structure/B377539.png)
![N-{4-[3-(2-chlorophenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377540.png)
![2-{[2-(3-Bromophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B377541.png)
![N-(4-bromophenyl)-N-({3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}methylene)amine](/img/structure/B377544.png)

